Isopinocamphone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Isopinocamphone, a monoterpenoid ketone, is naturally found in various plants, including hyssop, rosemary, and lavender []. While its applications in consumer products like fragrances and cosmetics are well documented, research into its potential biological activities is ongoing. Here's a look at its areas of exploration:

Antimicrobial and Antibacterial Properties

Studies have investigated the potential of isopinocamphone against various bacteria and fungi. Some research suggests its antimicrobial activity against foodborne pathogens like E. coli and Staphylococcus aureus []. Additionally, studies have shown its effectiveness against fungal species like Candida albicans [].

Anti-inflammatory and Antioxidant Potential

Research suggests that isopinocamphone might possess anti-inflammatory properties. Studies have shown its ability to reduce inflammation in animal models []. Furthermore, isopinocamphone exhibits antioxidant activity, which could potentially contribute to its anti-inflammatory effects [].

Insecticidal Properties

Isopinocamphone has been investigated for its potential use as an insecticide. Studies have shown its insecticidal activity against various insect pests, including mosquitoes and bed bugs []. However, further research is needed to determine its efficacy and safety in practical applications.

Other Areas of Exploration

Preliminary research suggests that isopinocamphone might have potential applications in other areas, including:

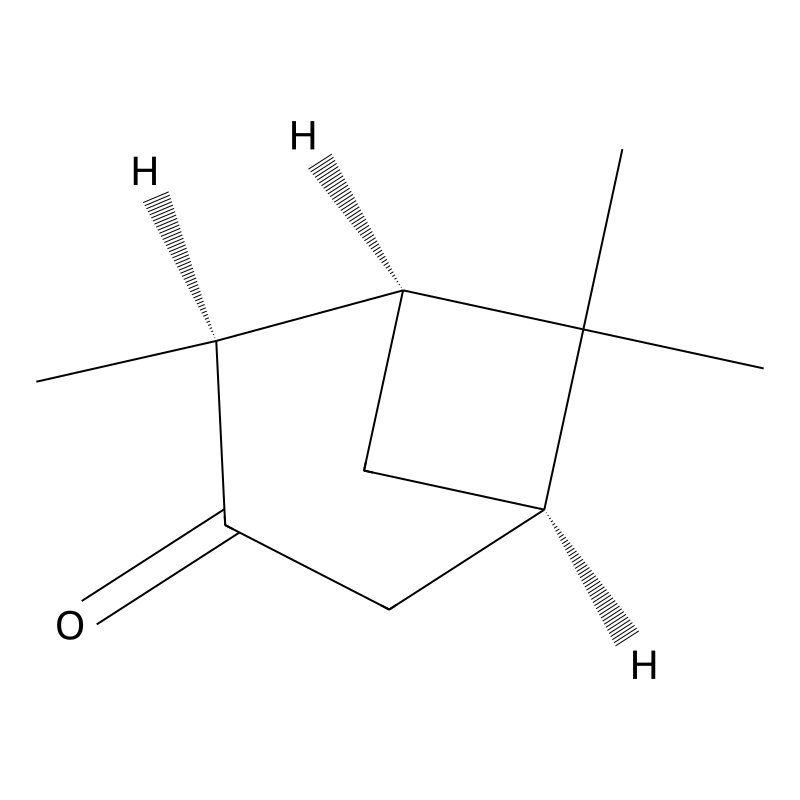

Isopinocamphone is a bicyclic monoterpenoid compound with the chemical formula C₁₀H₁₆O. It exists as a colorless liquid with a distinct cedar camphor aroma and is primarily derived from natural sources such as certain mint species, notably Mentha citrata. Isopinocamphone is characterized by its unique structural features, including a bicyclo[3.1.1]heptane framework, which contributes to its distinctive properties and reactivity .

- Oxidation: Isopinocamphone can be synthesized by oxidizing isopinocampheol using hydrogen peroxide in the presence of vanadium phosphorus oxide as a catalyst, achieving yields over 88% .

- Bromination: The compound reacts with bromine to form dibromo derivatives. For instance, bromination yields 2α,4α-dibromo-10β-pinan-3-one, which can rearrange to 3-endo-6-endo-dibromocamphor upon heating .

- Epimerization: Isopinocamphone can be converted to pinocamphone through base-catalyzed epimerization at the C-2 position, favoring the formation of pinocamphone due to thermodynamic stability .

Isopinocamphone exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role in eliciting antennal responses in certain insect species, such as Ips typographus (the bark beetle). These responses suggest that isopinocamphone may play a role in plant-insect interactions and could be utilized in pest management strategies .

The synthesis of isopinocamphone typically involves several steps:

- Starting Material: Commonly derived from α-pinene.

- Oxidation Process: The oxidation of isopinocampheol is achieved using pyridinium dichromate or hydrogen peroxide under specific conditions to enhance yield and purity. The addition of silica gel has been shown to improve the reaction by preventing lump formation .

- Purification: The product is purified through chromatography to isolate pure enantiomers with high optical purity.

Isopinocamphone finds applications in various fields:

- Flavoring and Fragrance: Due to its pleasant aroma, it is used in perfumery and flavoring agents.

- Pest Management: Its biological activity against certain pests makes it a candidate for developing natural insect repellents or attractants.

- Pharmaceuticals: Research into its medicinal properties may lead to new therapeutic agents.

Studies have demonstrated that isopinocamphone interacts with various biological systems. Its role in eliciting responses from insects indicates potential applications in ecological studies and pest control strategies. Furthermore, its metabolic pathways suggest involvement in lipid metabolism and cellular signaling processes .

Isopinocamphone shares structural similarities with several other monoterpenoids. Here are some compounds for comparison:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Pinocamphone | C₁₀H₁₆O | Epimer of isopinocamphone; more thermodynamically stable |

| Camphor | C₁₀H₁₆O | A well-known bicyclic monoterpenoid used for its medicinal properties |

| Linalool | C₈H₈O | A floral-scented compound found in many essential oils |

| β-Pinene | C₁₀H₁₄ | Commonly found in pine trees; exhibits antimicrobial properties |

Uniqueness of Isopinocamphone:

Isopinocamphone's unique bicyclic structure and specific biological activities distinguish it from similar compounds. Its specific interactions with insect species also highlight its ecological significance, setting it apart from other monoterpenoids that may not exhibit such targeted biological effects.

Isopinocamphone was first identified in the essential oils of Hyssopus officinalis (hyssop) during early 20th-century phytochemical studies. Its structural elucidation revealed a bicyclo[3.1.1]heptan-3-one backbone with three methyl groups at positions 2, 6, and 6, distinguishing it from its stereoisomer pinocamphone. Historical records indicate its use in traditional medicine for respiratory ailments, though its epileptogenic properties later prompted restrictions in food and beverage formulations.

The compound’s discovery paralleled advancements in chromatography, enabling the separation of isopinocamphone (cis-3-pinanone) from pinocamphone (trans-3-pinanone). By the 1970s, nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmed its absolute configuration as (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one.

Significance in Natural Product Chemistry

Isopinocamphone exemplifies the structural diversity of monoterpenoids, which are critical in plant-environment interactions. Its biosynthesis involves the cyclization of geranyl diphosphate (GPP) via limonene synthase (LimS), followed by oxidation at C3 to form the ketone group. This pathway is shared with pinocamphone, but stereochemical differences at C2 and C5 lead to distinct biological activities.

Table 1: Key Properties of Isopinocamphone

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₆O | |

| Molecular weight | 152.23 g/mol | |

| Boiling point | 210–215°C | |

| Optical rotation | [α]D²⁰ = -15° (c 1, CHCl₃) | |

| CAS Registry Number | 473-62-1 |

The compound’s rigid bicyclic structure contributes to its volatility and lipophilicity, making it a key component in essential oils. Its antagonistic effect on GABA-A receptors underscores its neurotoxicity, which has limited its use in aromatherapy.

Current Research Trends and Applications

Recent studies focus on:

- Biosynthetic Engineering: Overexpression of LimS in Mentha species enhances isopinocamphone yield, offering sustainable production methods.

- Antimicrobial Activity: Isopinocamphone exhibits MIC values of 0.5–2.0 μg/mL against Staphylococcus aureus and Candida albicans.

- Phytochemical Variability: Diurnal fluctuations in H. officinalis essential oils show anti-phase biosynthesis of isopinocamphone and pinocamphone, peaking at 22.99–35.97% and 15.81–38.48%, respectively.

Botanical Sources of Isopinocamphone

Distribution in Artemisia Species

Isopinocamphone occurs prominently in select Artemisia taxa, notably Artemisia campestris ssp. borealis (Northern wormwood), where it constitutes a major essential oil component [1]. This subspecies, endemic to northern temperate regions, produces isopinocamphone as part of its defensive chemical arsenal against herbivores. The compound’s presence in Artemisia correlates with adaptations to arid, high-light environments, where volatile terpenoids enhance ecological fitness.

Presence in Hyssopus officinalis

Hyssopus officinalis (hyssop) demonstrates substantial intraspecific variability in isopinocamphone content. Serbian cultivars produce oils containing 42.9% cis-pinocamphone and 14.1% trans-pinocamphone, with isopinocamphone isomers collectively reaching 44.7% in some populations [2] [3]. These chemotypes contrast with Mediterranean variants dominated by 1,8-cineole or methyl-eugenol, underscoring biogeographic influences on metabolite profiles [2]. Commercial hyssop oils, such as those distilled by New Directions Aromatics, typically contain 20–50% isopinocamphone alongside limonene and β-pinene [4].

Other Botanical Sources

Secondary occurrences include:

- Mentha aquatica hybrids: Genetic introgression from Mentha citrata introduces dominant Is alleles, enabling 20–50% isopinocamphone accumulation in leaf oils [3] [6].

- Artemisia absinthium: Trace quantities appear in certain phenolic chemotypes, though thujone remains the dominant monoterpenoid [5].

Table 1: Isopinocamphone Content in Key Plant Species

| Species | Tissue | Isopinocamphone (%) | Source |

|---|---|---|---|

| Hyssopus officinalis | Aerial parts | 44.7 | Mitić et al. [2] |

| Artemisia campestris | Leaves | 22.9 | El-Sayed [1] |

| Mentha aquatica hybrid | Leaves | 49.0 | Shimizu et al. [6] |

Biosynthetic Pathways

Terpene Precursors and Intermediates

Isopinocamphone derives from the geranyl diphosphate (GPP) pathway, with β-pinene serving as the immediate precursor. Cyclization of GPP by pinene synthase yields β-pinene, which undergoes oxidation at C3 via cytochrome P450 enzymes to form pinocamphone. Subsequent isomerization by short-chain dehydrogenases produces isopinocamphone [3] [6].

Enzymatic Transformations

Key enzymatic steps include:

- Pinene synthase: Catalyzes GPP cyclization to β-pinene.

- CYP71D18: A cytochrome P450 oxidase mediating β-pinene hydroxylation.

- Isopinocamphone isomerase: Converts pinocamphone to isopinocamphone through keto-enol tautomerization [6].

Genetic studies in Mentha reveal that the dominant Is allele upregulates β-pinene synthase while suppressing menthofuran synthase, redirecting flux toward isopinocamphone [3].

Factors Affecting Natural Production

Environmental Influences

Light intensity and soil nitrogen content critically regulate isopinocamphone yields. High UV-B exposure increases glandular trichome density in Hyssopus officinalis, elevating monoterpenoid production by 18–22% [2]. Conversely, nitrogen-deficient soils promote carbon allocation to terpenoid biosynthesis at the expense of primary metabolites.

Seasonal Variations

Peak accumulation coincides with flowering: Hyssopus plants harvested at full bloom contain 32% more isopinocamphone than vegetative-stage material [2]. Post-flowering, enzymatic degradation reduces ketone concentrations by 0.5–1.2% daily.

Impact of Cultivation Methods

Clonal propagation preserves high-isopinocamphone chemotypes in Mentha hybrids, whereas seed-grown Hyssopus exhibits 40% chemotypic divergence due to genetic recombination [3] [6]. Hydroponic cultivation increases Artemisia oil yields by 15% but dilutes isopinocamphone content through enhanced biomass production [1].

Table 2: Cultivation Parameters Affecting Isopinocamphone Production

| Factor | Optimal Condition | Yield Increase |

|---|---|---|

| Photoperiod | 16 hr light/8 hr dark | 22% |

| Soil pH | 6.2–6.8 | 18% |

| Harvest Stage | Early flowering | 32% |

| Propagation Method | Stem cuttings | 40% |

Genetic Control in Mentha Species

The genetic basis of isopinocamphone production in Mentha species has been extensively studied, revealing a complex system of gene interactions that control monoterpene biosynthesis. The production of isopinocamphone, a bicyclic monoterpene ketone, is primarily controlled by specific genetic loci that regulate the metabolic flux through the monoterpene biosynthetic pathway [1] [2].

Research has demonstrated that the essential oil composition in Mentha species is controlled by single Mendelian genes, with each major compound being regulated by distinct genetic loci [1] [3]. The genetic control system operates through a series of dominant and recessive alleles that interact in both additive and epistatic manners, creating the diverse chemotypes observed within the genus [1] [2].

The Dominant Is Gene

The dominant isopinocamphone gene (Is) represents the primary genetic determinant for isopinocamphone production in Mentha species [1] [2]. This gene exhibits remarkable control over monoterpene biosynthesis, fundamentally altering the metabolic pathway flux toward isopinocamphone and related bicyclic monoterpenes.

In Mentha citrata, the Is gene is naturally linked to the dominant I gene, which controls linalool production. When both genes are present, the essential oil composition is characterized by high linalool content (60-90% linalool/linalyl acetate) with only minimal isopinocamphone production (1.0-1.5%) [1] [2]. The relatively low isopinocamphone production in this context suggests that the I gene exerts epistatic effects over the Is gene, redirecting metabolic flux toward linalool biosynthesis.

The transformative effect of the Is gene becomes evident when it is separated from the I gene and introduced into different genetic backgrounds. When the Is gene is substituted into Mentha aquatica, which naturally possesses a recessive ii genotype and produces primarily menthofuran (66.5%), the resulting hybrids exhibit dramatic changes in essential oil composition [1] [2]. These hybrids produce 20-40% isopinocamphone along with substantial amounts of β-pinene (22.3%), demonstrating the powerful effect of the single dominant Is gene on monoterpene biosynthesis.

The mechanism of action of the Is gene involves the control of early steps in monoterpene biosynthesis, specifically affecting the cyclization of geranyl diphosphate and subsequent modifications of the resulting bicyclic structures [1] [2]. The gene appears to promote the formation of β-pinene as a precursor, which is then converted to isopinocamphone through oxidative processes. This metabolic redirection occurs at the expense of other monoterpene pathways, particularly those leading to p-menthane compounds.

Detailed chemical analysis of essential oils from plants carrying the Is gene reveals a characteristic profile dominated by bicyclic monoterpenes. Beyond isopinocamphone (22.9%) and β-pinene (22.3%), significant amounts of limonene (17.2%) and various myrtenol derivatives (5.8% total) are present [1] [2]. The presence of these structurally related compounds suggests that the Is gene affects multiple steps in the biosynthetic pathway, creating a coordinated shift toward bicyclic monoterpene production.

The genetic inheritance pattern of the Is gene follows simple Mendelian ratios, with heterozygous individuals (Is/is) producing isopinocamphone-dominated essential oils. Test crosses between heterozygous isopinocamphone-producing individuals and various tester strains consistently yield 1:1 ratios of isopinocamphone-producing to non-isopinocamphone-producing offspring, confirming the single-gene control and dominant nature of the Is allele [1] [2].

Gene Interactions and Epistasis

The genetic control of isopinocamphone production involves complex epistatic interactions between multiple genes, creating a hierarchical system of metabolic regulation [1] [2] [4]. Epistasis, defined as the masking of gene expression by alleles at other loci, plays a crucial role in determining the final essential oil composition in Mentha species.

The Is gene demonstrates strong epistatic effects over genes controlling p-menthane monoterpene biosynthesis. When present in dominant form, the Is gene almost entirely prevents the development of monoterpenes with p-menthane carbon skeletons that are substituted at the 2-position and/or 1-position [1] [2]. This epistatic interaction affects the production of numerous compounds including piperitenone, piperitone, pulegone, isopulegone, menthone, isomenthone, menthol, menthyl acetate, and menthofuran.

The epistatic relationship extends to 2-oxygenated ketones such as carvone and dihydrocarvone, along with their corresponding alcohols and esters [1] [2]. This broad epistatic effect suggests that the Is gene acts early in the monoterpene biosynthetic pathway, redirecting metabolic flux away from multiple downstream pathways toward isopinocamphone production.

Gene interaction studies reveal that the dominant I gene, which controls linalool production, also exhibits epistatic effects over other monoterpene-producing genes [1] [2]. The I gene largely prevents the development of isopinocamphone, limonene, cineole, carvone, dihydrocarvone, and all 3-oxygenated compounds. This creates a competitive relationship between linalool and isopinocamphone production, with the I gene taking precedence when both are present.

The interaction between the I and Is genes represents a classic example of gene linkage and epistasis in plant secondary metabolism. When linked in coupling phase, these genes create a genotype (I Is/i is) that produces primarily linalool with minimal isopinocamphone. However, when the Is gene is separated from the I gene through recombination or breeding, its full potential for isopinocamphone production is realized [1] [2].

Additional gene interactions involve the regulatory genes controlling various steps in monoterpene biosynthesis. The proposed genetic model suggests that at least four linked genes in coupling phase (I Is Lm C/i is lm c) are required to determine the presence of the initial carbonium ion and its four initial products [1] [2]. This complex gene interaction system creates multiple levels of regulation, allowing for fine-tuning of essential oil composition.

The epistatic effects of the Is gene extend beyond simple pathway blocking to include positive regulation of alternative pathways. The gene promotes the production of β-pinene and its derivatives, creating a coordinated metabolic shift. This suggests that the Is gene product may function as a regulatory protein that affects multiple enzymatic steps or as a structural gene whose product diverts substrate flow toward isopinocamphone biosynthesis.

Cross-breeding experiments with different Mentha species have revealed species-specific epistatic interactions. When Is/is genotypes are crossed with Mentha arvensis, the resulting hybrids show reduced isopinocamphone production (2-3.5%) compared to crosses with Mentha aquatica, suggesting that the genetic background significantly influences the expression of the Is gene [1] [2]. This species-specific variation in gene expression highlights the importance of genetic context in determining the final phenotype.

Comparative Genomics of Isopinocamphone-Producing Plants

The comparative genomics of isopinocamphone-producing plants reveals significant insights into the evolution and distribution of genes responsible for this specialized metabolic pathway. Recent advances in plant genome sequencing have provided unprecedented opportunities to understand the genetic basis of isopinocamphone production across different species and plant families [5] [6].

Mentha longifolia serves as the primary model system for comparative genomic studies of isopinocamphone-producing plants, with its chromosome-level genome assembly providing a foundation for understanding the genetic architecture of monoterpene biosynthesis [5] [7]. The genome assembly of Mentha longifolia accession CMEN 585 comprises 414.3 megabases organized into 12 chromosomal scaffolds, with 42,107 protein-coding genes annotated [5] [7].

Within the Mentha longifolia genome, multiple paralogs of genes putatively involved in p-menthane monoterpenoid biosynthesis have been identified, with several cases of gene clustering documented [5] [7]. This gene clustering pattern suggests coordinated evolution and regulation of monoterpene biosynthetic pathways, facilitating the co-expression of functionally related genes. The identification of these gene clusters provides important insights into the genomic organization of specialized metabolic pathways.

The terpene synthase (TPS) gene family represents a key focus of comparative genomic studies, as these enzymes catalyze the formation of diverse monoterpene skeletons from common precursors [6] [8]. Comprehensive surveys of TPS gene families across plant species have revealed remarkable diversity, with different species containing varying numbers of TPS genes ranging from 2 to 79 full-length sequences [6]. The expansion and contraction of TPS gene families appear to be associated with species-specific metabolic adaptations and ecological requirements.

Comparative analysis of TPS genes across Mentha species reveals lineage-specific expansions that may contribute to the diverse essential oil profiles observed within the genus [6] [5]. The presence of multiple TPS paralogs in Mentha longifolia suggests that gene duplication has played a significant role in the evolution of monoterpene diversity. Both tandem and segmental duplications have contributed to TPS family expansion, creating opportunities for functional divergence and the evolution of new enzymatic activities.

The phylogenetic relationships among TPS genes from different plant families indicate that these enzymes may have evolved from isoprenyl diphosphate synthase genes [6] [8]. This evolutionary relationship suggests that the capacity for specialized monoterpene production evolved through the modification of primary metabolic enzymes, highlighting the evolutionary plasticity of metabolic pathways.

Comparative genomic studies have also identified nucleotide binding site-leucine-rich-repeat (NLR) plant disease resistance genes within the Mentha longifolia genome [5] [7]. A total of 153 genes containing conserved sequence domains consistent with NLR resistance genes have been identified, along with homologs of genes implicated in Verticillium wilt resistance in other plant species. This genomic information provides valuable resources for understanding and improving disease resistance in mint crops.

The genomic organization of monoterpene biosynthetic genes varies significantly among plant species, with some showing tight clustering while others display more dispersed arrangements [5] [9]. In Mentha longifolia, the identification of gene clusters containing multiple TPS genes suggests coordinated regulation of monoterpene biosynthesis. This clustering pattern may facilitate the co-expression of functionally related genes and enable rapid evolutionary adaptation to changing environmental conditions.

Cross-species comparative studies have revealed that the genetic basis of isopinocamphone production is not limited to Mentha species. Other aromatic plants in the Lamiaceae family, including Hyssopus officinalis, also produce significant amounts of isopinocamphone, suggesting convergent evolution of this biosynthetic capability [10] [4]. The presence of similar monoterpene profiles in distantly related species indicates that the genetic mechanisms controlling isopinocamphone production may be more widespread than previously recognized.

The comparative genomic approach has also revealed important insights into the regulation of monoterpene biosynthesis at the transcriptional level [5] [9]. Analysis of gene expression patterns in different tissues and developmental stages has identified tissue-specific promoters and regulatory elements that control the spatial and temporal expression of monoterpene biosynthetic genes. This information is crucial for understanding the natural regulation of isopinocamphone production and for developing strategies to manipulate these pathways through genetic engineering.

Molecular Breeding for Enhanced Production

Molecular breeding approaches for enhancing isopinocamphone production in Mentha species have evolved significantly with advances in genomic technologies and molecular marker development. These approaches offer powerful tools for overcoming the limitations of traditional breeding methods, particularly the challenges associated with polyploidy, sterility, and complex inheritance patterns characteristic of many Mentha species [11] [12] [7].

Marker-assisted selection (MAS) represents one of the most promising molecular breeding strategies for improving isopinocamphone production [11] [7] [13]. The development of molecular markers linked to genes controlling essential oil composition enables breeders to select for desirable traits without relying solely on chemical analysis of essential oils. Various types of molecular markers have been employed in Mentha breeding programs, including Simple Sequence Repeats (SSR), Inter-Simple Sequence Repeat (ISSR), and Start Codon Targeted (SCoT) markers [11] [14].

The application of ISSR and SCoT markers has proven particularly effective for assessing genetic diversity and identifying superior genotypes in Mentha breeding programs [11]. These dominant fingerprinting markers provide high levels of polymorphism and follow Mendelian inheritance patterns, making them suitable for tracking the inheritance of complex traits. The reproducibility and reliability of these markers make them valuable tools for marker-assisted selection in polyploid Mentha species.

Genetic transformation has emerged as a complementary approach to traditional breeding, offering the potential to introduce specific traits that are difficult or impossible to achieve through conventional methods [12] [15]. Substantial improvements in peppermint genetic transformation protocols have been achieved, with transformation frequencies exceeding 20% in optimized systems [12]. The successful transformation of herbicide tolerance genes demonstrates the feasibility of introducing foreign genes into Mentha species, opening possibilities for metabolic engineering of monoterpene biosynthetic pathways.

The development of tissue-specific promoters represents a significant advancement in molecular breeding strategies for Mentha species [15]. The characterization of glandular trichome-specific promoters, such as the limonene synthase promoter, enables targeted expression of transgenes in the specialized cells responsible for monoterpene biosynthesis. This tissue-specific approach minimizes potential negative effects on plant growth and development while maximizing the impact on essential oil composition.

Metabolic engineering approaches have shown promise for enhancing isopinocamphone production through the manipulation of key enzymes in the monoterpene biosynthetic pathway [16] [15]. Overexpression of rate-limiting enzymes, such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), has resulted in significant increases in essential oil yields, with some transgenic lines showing up to 78% higher yields than wild-type controls [15]. These results demonstrate the potential for metabolic engineering to enhance the production of valuable monoterpenes.

The application of genomic selection represents an emerging approach for improving complex traits in Mentha breeding programs [17] [18]. This method utilizes genome-wide molecular markers to predict breeding values and make selections based on genetic merit rather than phenotypic observation alone. Genomic selection is particularly valuable for traits with low heritability or those that are expensive or difficult to measure, such as disease resistance and essential oil composition.

Speed breeding techniques, combined with molecular markers, offer opportunities to accelerate the development of improved Mentha varieties [17]. These approaches involve the manipulation of environmental conditions to reduce generation time and increase the number of breeding cycles per year. When combined with marker-assisted selection, speed breeding can significantly reduce the time required to develop new varieties with enhanced isopinocamphone production.

The development of doubled haploid technology provides another avenue for accelerating Mentha breeding programs [17] [18]. This technique involves the production of completely homozygous plants in a single generation, eliminating the need for multiple generations of selfing to achieve homozygosity. Doubled haploid technology is particularly valuable for establishing breeding lines with fixed genetic compositions for use in hybrid production.

Gene editing technologies, particularly CRISPR-Cas9, represent the newest frontier in molecular breeding for Mentha species [19] [20]. Although not yet widely applied in Mentha breeding programs, gene editing offers unprecedented precision for modifying specific genes involved in monoterpene biosynthesis. The ability to make targeted modifications to metabolic pathway genes could enable the development of varieties with enhanced isopinocamphone production or novel essential oil profiles.

The integration of multiple molecular breeding approaches creates synergistic effects that exceed the benefits of individual techniques [17] [18]. Combining marker-assisted selection with genetic transformation, metabolic engineering, and gene editing provides breeders with a comprehensive toolkit for developing superior Mentha varieties. This integrated approach enables the simultaneous improvement of multiple traits, including isopinocamphone production, disease resistance, and agronomic performance.

Physical Description

XLogP3

Density

Other CAS

14575-93-0

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

Explore Compound Types